Cas no 2137869-34-0 (3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid)

3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid
- 2137869-34-0
- EN300-1067727
-
- Inchi: 1S/C12H9F2NO3S/c1-6-4-10(19-15-6)8-3-2-7(11(16)17)5-9(8)18-12(13)14/h2-5,12H,1H3,(H,16,17)
- InChI Key: ODROAGLQFADZMU-UHFFFAOYSA-N
- SMILES: S1C(=CC(C)=N1)C1C=CC(C(=O)O)=CC=1OC(F)F
Computed Properties
- Exact Mass: 285.02712065g/mol
- Monoisotopic Mass: 285.02712065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7Ų
- XLogP3: 3.5
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067727-0.25g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 95% | 0.25g |
$1012.0 | 2023-10-28 | |
Enamine | EN300-1067727-0.05g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 95% | 0.05g |
$924.0 | 2023-10-28 | |
Enamine | EN300-1067727-1.0g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1067727-5g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 95% | 5g |
$3189.0 | 2023-10-28 | |
Enamine | EN300-1067727-10g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 95% | 10g |
$4729.0 | 2023-10-28 | |
Enamine | EN300-1067727-5.0g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1067727-10.0g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1067727-2.5g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 95% | 2.5g |
$2155.0 | 2023-10-28 | |
Enamine | EN300-1067727-1g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 95% | 1g |
$1100.0 | 2023-10-28 | |
Enamine | EN300-1067727-0.5g |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid |
2137869-34-0 | 95% | 0.5g |
$1056.0 | 2023-10-28 |
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid Related Literature
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on 3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid
Introduction to 3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid (CAS No. 2137869-34-0)
3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid (CAS No. 2137869-34-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This benzoic acid derivative is characterized by the presence of a difluoromethoxy group at the C-3 position and a 3-methyl-1,2-thiazole moiety at the C-4 position, which contribute to its distinct chemical properties and biological interactions.
The compound belongs to the class of heterocyclic benzoic acids, a category known for exhibiting a wide range of pharmacological effects. The structural integration of the difluoromethoxy group, which is known for its electron-withdrawing and metabolic stability-enhancing properties, alongside the 3-methyl-1,2-thiazole ring, which is frequently observed in bioactive molecules, makes this compound a promising candidate for further investigation.
In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the synergistic effects of multiple functional groups. The combination of the difluoromethoxy and 3-methyl-1,2-thiazole units in 3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid suggests potential applications in areas such as anti-inflammatory, anti-cancer, and antimicrobial therapies. These structural motifs have been extensively studied for their ability to modulate biological pathways by interacting with specific targets within cellular systems.
One of the most compelling aspects of this compound is its potential to act as a modulator of enzyme activity. The difluoromethoxy group can influence the electronic properties of adjacent functional sites, while the thiazole ring provides a scaffold that can engage with protein binding pockets. Such interactions are critical for designing molecules that can selectively inhibit or activate specific enzymes involved in disease processes.
Recent studies have begun to explore the pharmacokinetic and pharmacodynamic profiles of derivatives similar to 3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid. These investigations have highlighted the compound's ability to exhibit favorable solubility and metabolic stability, which are essential characteristics for any drug candidate. Additionally, preliminary in vitro studies suggest that this compound may possess antioxidant properties, making it a potential lead for developing treatments against oxidative stress-related disorders.
The synthesis of 3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the difluoromethoxy group typically involves halogenation followed by nucleophilic substitution, while the attachment of the 3-methyl-1,2-thiazole ring often necessitates cyclization reactions under controlled conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve overall efficiency.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of 3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid with potential biological targets. These studies have revealed that the compound can interact with various protein receptors through hydrogen bonding networks and hydrophobic interactions facilitated by its aromatic rings and heterocyclic moieties. Such insights are crucial for optimizing lead compounds into viable drug candidates.
The potential therapeutic applications of this compound are further supported by its structural resemblance to known bioactive molecules. For instance, analogs containing similar thiazole-based scaffolds have shown efficacy in treating neurological disorders by modulating neurotransmitter receptor activity. Similarly, compounds with difluoromethoxy groups have demonstrated promise in oncology research due to their ability to interfere with key signaling pathways involved in cancer cell proliferation.
In conclusion,3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid (CAS No. 2137869-34-0) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups positions it as a valuable scaffold for further medicinal chemistry exploration. As research continues to uncover new biological targets and mechanisms,this compound holds significant promise for contributing to advancements in therapeutic intervention across multiple disease areas.
2137869-34-0 (3-(difluoromethoxy)-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid) Related Products
- 1896968-05-0(3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one)
- 878989-06-1(3-phenylmethanesulfonyl-N-(4-sulfamoylphenyl)propanamide)
- 1805023-51-1(3-(Bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid)
- 2034591-63-2(N-2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyloxane-4-carboxamide)
- 58949-75-0(4-(2-Oxopropyl)benzonitrile)
- 2230807-17-5(1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride)
- 1807259-51-3(Methyl 6-cyano-2-ethyl-3-methylbenzoate)
- 915299-26-2(4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoro methyl)benzonitrile)
- 1107579-37-2(3'-Methoxy-biphenyl-4-boronic Acid)
- 749860-68-2(4-(3-Methyl-1-piperidinyl)piperidinedihydrochloride)




